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Benzo[b]thiophen-5(4H)-one, 6,7-dihydro-

Cat. No.: B3054084
CAS No.: 58095-45-7
M. Wt: 152.22 g/mol
InChI Key: IDTZQWMRBNXXME-UHFFFAOYSA-N
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Description

Contextualizing Dihydrobenzothiophene Scaffolds in Modern Organic Synthesis

Dihydrobenzothiophene scaffolds are considered "privileged structures" in medicinal chemistry, meaning they are molecular frameworks that are recurrently found in biologically active compounds. researchgate.net These scaffolds are valuable intermediates in the synthesis of a wide range of pharmaceutical agents. ijpsjournal.com The structural rigidity and the presence of a sulfur atom in the thiophene (B33073) ring allow for diverse chemical modifications, enabling the fine-tuning of pharmacological properties. researchgate.net

The utility of these scaffolds extends to the development of drugs for various therapeutic areas. For instance, derivatives of benzothiophene (B83047) are found in selective estrogen receptor modulators (SERMs) like Raloxifene, which is used for the treatment of osteoporosis, and in the anti-asthma drug Zileuton. researchgate.netwikipedia.org The dihydro- variants of these scaffolds serve as versatile precursors for creating complex, polycyclic systems with potential applications as anticancer, anti-inflammatory, and antimicrobial agents. ijpsjournal.com The synthetic accessibility and the potential for diverse functionalization make dihydrobenzothiophene scaffolds a focal point of research in the quest for new therapeutic agents.

Structural Analysis and Isomeric Considerations of Benzo[b]thiophen-5(4H)-one, 6,7-dihydro-

The molecular structure of Benzo[b]thiophen-5(4H)-one, 6,7-dihydro- is characterized by the fusion of a thiophene ring with a cyclohexenone moiety. The placement of the carbonyl group at the 5-position and the saturation of the 6 and 7 positions of the cyclohexane (B81311) ring define its specific chemical architecture. This arrangement influences the molecule's reactivity and three-dimensional shape, which are critical factors in its potential interactions with biological targets.

Detailed spectroscopic and crystallographic data for Benzo[b]thiophen-5(4H)-one, 6,7-dihydro- are not extensively reported in the literature, which limits a deep dive into its specific structural nuances. However, general principles of heterocyclic chemistry suggest that the thiophene ring is planar, while the dihydro-cyclohexenone ring would adopt a non-planar conformation, likely a half-chair or twist-boat conformation, to minimize steric strain.

A more extensively studied isomer of the title compound is 6,7-dihydrobenzo[b]thiophen-4(5H)-one. The key difference between these two isomers lies in the position of the carbonyl group on the six-membered ring. In Benzo[b]thiophen-5(4H)-one, 6,7-dihydro-, the carbonyl is at the 5-position, whereas in the more common isomer, it is at the 4-position. This seemingly minor structural change can have a significant impact on the chemical and physical properties of the molecule.

The position of the carbonyl group influences the electronic distribution within the molecule and its reactivity. For example, the alpha-protons to the carbonyl group in 6,7-dihydrobenzo[b]thiophen-4(5H)-one are at the 5-position, making them susceptible to enolization and subsequent reactions. In contrast, for Benzo[b]thiophen-5(4H)-one, 6,7-dihydro-, the alpha-protons are at the 4 and 6-positions, which would lead to different reactivity patterns.

Below is a table comparing the known properties of 6,7-dihydrobenzo[b]thiophen-4(5H)-one with the limited available data for Benzo[b]thiophen-5(4H)-one, 6,7-dihydro-.

PropertyBenzo[b]thiophen-5(4H)-one, 6,7-dihydro-6,7-dihydrobenzo[b]thiophen-4(5H)-one
CAS Number Not readily available13414-95-4
Molecular Formula C₈H₈OSC₈H₈OS
Molecular Weight 152.21 g/mol 152.21 g/mol
Appearance Data not availableCrystals
Melting Point Data not available38-40 °C
Boiling Point Data not availableData not available
Key Structural Feature Carbonyl group at position 5Carbonyl group at position 4

The disparity in the available data highlights the research focus on the 4-oxo isomer, likely due to its utility as a synthetic intermediate for various target molecules. The synthetic routes and chemical reactivity of 6,7-dihydrobenzo[b]thiophen-4(5H)-one are well-documented, often serving as a starting material for the construction of more complex heterocyclic systems. In contrast, the synthetic pathways to and the chemical behavior of Benzo[b]thiophen-5(4H)-one, 6,7-dihydro- remain areas for further investigation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8OS B3054084 Benzo[b]thiophen-5(4H)-one, 6,7-dihydro- CAS No. 58095-45-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

58095-45-7

Molecular Formula

C8H8OS

Molecular Weight

152.22 g/mol

IUPAC Name

6,7-dihydro-4H-1-benzothiophen-5-one

InChI

InChI=1S/C8H8OS/c9-7-1-2-8-6(5-7)3-4-10-8/h3-4H,1-2,5H2

InChI Key

IDTZQWMRBNXXME-UHFFFAOYSA-N

SMILES

C1CC2=C(CC1=O)C=CS2

Canonical SMILES

C1CC2=C(CC1=O)C=CS2

Origin of Product

United States

Advanced Synthetic Methodologies for Benzo B Thiophen 5 4h One, 6,7 Dihydro and Analogous Structures

Strategic Retrosynthesis of the Benzo[b]thiophen-5(4H)-one, 6,7-dihydro- Core

Retrosynthetic analysis provides a logical framework for dismantling a target molecule to identify potential starting materials and synthetic pathways. For the 6,7-dihydrobenzo[b]thiophen-4(5H)-one core, a key disconnection involves the thiophene (B33073) ring, which is often the most synthetically accessible part to construct.

A primary retrosynthetic disconnection breaks the C-S and C-C bonds of the thiophene ring. This approach simplifies the bicyclic structure into a monocyclic precursor, typically a cyclohexane-1,3-dione or a related cyclohexanone (B45756) derivative. This disconnection logically leads to the precursors required for the Gewald reaction: a cyclic ketone, an active methylene (B1212753) compound (containing a nitrile or ester group), and elemental sulfur. This three-component approach represents one of the most convergent and efficient strategies for assembling the 4,5,6,7-tetrahydrobenzo[b]thiophene scaffold, which can then be further modified to the target ketone.

Another strategic approach involves building the six-membered ring onto a pre-formed, suitably functionalized thiophene ring. This pathway might involve disconnections that reveal a thiophene derivative with side chains amenable to intramolecular cyclization, such as a Friedel-Crafts acylation followed by an intramolecular condensation reaction. This strategy is particularly useful when specific substitution patterns on the thiophene ring are desired from the outset. A recent synthesis of the antipsychotic drug Brexpiprazole (B1667787) utilized a commercially available 6,7-dihydrobenzo[b]thiophen-4(5H)-one, highlighting the industrial importance of this core and its disconnection to key synthons like 1-Boc-piperazine and a butoxy-dihydroquinolinone fragment. ias.ac.in

Direct Synthesis Approaches

Direct synthesis methodologies aim to construct the target heterocyclic system in a minimal number of steps, often through cascade or one-pot reactions that form multiple bonds simultaneously.

The most prominent cyclocondensation and annulation protocol for synthesizing the tetrahydrobenzo[b]thiophene core is the Gewald reaction. wikipedia.org This reaction is a multicomponent condensation of a ketone or aldehyde, an α-cyanoester or related active methylene compound, and elemental sulfur in the presence of a base. wikipedia.org When cyclohexanone is used as the ketone component, the reaction directly yields 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives. nih.govekb.eg

The mechanism of the Gewald reaction begins with a Knoevenagel condensation between the ketone (e.g., cyclohexanone) and the active methylene nitrile, catalyzed by a base like morpholine (B109124) or triethylamine. wikipedia.orgekb.eg The resulting α,β-unsaturated nitrile intermediate then undergoes a Michael addition with sulfur. Subsequent intramolecular cyclization and tautomerization afford the final polysubstituted 2-aminothiophene product. wikipedia.org The versatility of this reaction allows for the creation of a diverse library of compounds by varying the ketone and the active methylene component. researchgate.net

Ketone/AldehydeActive Methylene CompoundBaseProductReference(s)
CyclohexanoneMalononitrileMorpholine2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile nih.govekb.eg
CyclohexanoneEthyl CyanoacetateMorpholineEthyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate nih.gov
4-PhenylcyclohexanoneMalononitrileDiethylamine2-Amino-6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile nih.gov
CyclopentanoneMalononitrileAmine Base2-Amino-4,5,6-trihydro-cyclopenta[b]thiophene-3-carbonitrile researchgate.net
Various KetonesCyanoacetamidePiperidineVarious 2-Amino-3-carbamoylthiophenes nih.gov

This table presents a selection of substrates for the Gewald reaction, leading to various substituted aminothiophenes.

The Gewald reaction is a classic example of a multicomponent reaction (MCR), which enhances synthetic efficiency by combining three or more starting materials in a single pot to form a product that incorporates portions of all reactants. nih.gov This one-pot nature minimizes the need for isolating intermediates, saving time, resources, and reducing waste. The synthesis of the 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene core via the Gewald MCR is highly adaptable and has been optimized using various catalysts and conditions, including microwave irradiation to reduce reaction times. wikipedia.org

These MCRs provide rapid access to complex molecular scaffolds from simple and readily available precursors. researchgate.net The resulting 2-aminothiophene products are versatile intermediates that can be further functionalized to access a wide range of derivatives, including the target Benzo[b]thiophen-5(4H)-one, 6,7-dihydro- structure through subsequent chemical transformations. dundee.ac.ukproquest.comurfu.ru

Precursor-Based Transformations

These methods involve the construction of the target molecule from specifically chosen acyclic, monocyclic, or heterocyclic precursors that are systematically elaborated into the final fused ring system.

As detailed above, the Gewald reaction is the primary method for synthesizing the tetrahydrobenzo[b]thiophene core from acyclic (e.g., malononitrile, ethyl cyanoacetate) and monocyclic (e.g., cyclohexanone) precursors. ekb.egnih.gov The reaction involves the sequential formation of C-C and C-S bonds to build the thiophene ring onto the existing cyclohexane (B81311) framework.

Another established route to form the six-membered ring of analogous structures involves the Robinson annulation, which consists of a Michael addition followed by an intramolecular aldol (B89426) condensation. youtube.com While not a direct synthesis for the thiophene portion, this strategy is fundamental for constructing a cyclohexenone ring onto a suitable precursor, which could theoretically be an appropriately substituted thiophene Michael acceptor.

Synthesis can also begin from monocyclic dicarbonyl compounds. For instance, 1,3-cyclohexanedione (B196179) can be a key starting material. researchgate.net It can be reacted with a sulfur-containing reagent and a component to build the thiophene ring. For example, reaction with α-haloketones in the presence of a sulfur source can lead to the fused system in a variation of the Hinsberg condensation.

Precursor TypeSpecific Precursor(s)Synthetic StrategyProduct CoreReference(s)
Monocyclic + AcyclicCyclohexanone, Malononitrile, SulfurGewald Reaction2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene ekb.egnih.gov
Monocyclic + AcyclicCyclohexanone, Ethyl Cyanoacetate, SulfurGewald ReactionEthyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate nih.gov
Monocyclic1,3-CyclohexanedioneAnnulation with sulfur-containing reagentsBenzo[b]thiophen-one derivative researchgate.net

This table illustrates the use of common precursors in the synthesis of the target scaffold.

An alternative to building the thiophene ring is to construct the cyclohexane ring onto a pre-existing thiophene. This approach is advantageous when specific or complex substitution patterns are required on the thiophene moiety.

This can be achieved by starting with a 2,3-disubstituted thiophene bearing appropriate functional groups. For example, a thiophene derivative with a propionic acid side chain at the 3-position could undergo intramolecular Friedel-Crafts acylation to form the six-membered ketone ring. Similarly, a thiophene substituted with a Michael acceptor and a nucleophilic side chain could be induced to cyclize via an intramolecular Michael addition.

Another potential pathway is the Hauser-Kraus annulation, a reaction between substituted phthalides (or related heterocycles) and Michael acceptors to form polycyclic aromatic compounds. youtube.com A thiophene-based analogue of a phthalide (B148349) could potentially be used to build the fused cyclohexenone ring. While specific examples for the synthesis of Benzo[b]thiophen-5(4H)-one, 6,7-dihydro- via this route are not prevalent in the literature, these established cyclization methods represent plausible and powerful strategies for the construction of the target core from thiophene precursors. researchgate.net

Utilization of Key Organic Intermediates (e.g., 6,7-dihydrobenzo[b]thiophen-4(5H)-one)

The strategic use of key organic intermediates is fundamental to the efficient synthesis of complex molecules like Benzo[b]thiophen-5(4H)-one, 6,7-dihydro-. A notable example is the commercially available compound, 6,7-dihydrobenzo[b]thiophen-4(5H)-one, which serves as a versatile precursor. Its utility has been demonstrated in the synthesis of high-value pharmaceutical agents, highlighting its importance in constructing the core benzo[b]thiophene scaffold. ias.ac.in

A concise and convergent synthetic route for the antipsychotic drug brexpiprazole showcases the application of 6,7-dihydrobenzo[b]thiophen-4(5H)-one. ias.ac.in This synthesis involves a multi-step conversion of the intermediate to form a key benzo[b]thiophen-4-ol derivative. This derivative then undergoes a crucial palladium-mediated Buchwald-Hartwig amination reaction. This specific transformation underscores the adaptability of the dihydrobenzothiophenone core for further functionalization, ultimately leading to the desired complex molecular architecture. ias.ac.in The synthesis effectively links the benzo[b]thiophene fragment with other cyclic moieties, demonstrating the strategic importance of selecting the right starting intermediate. ias.ac.in

The transformation of 6,7-dihydrobenzo[b]thiophen-4(5H)-one typically involves a sequence of reactions aimed at introducing the necessary functional groups for subsequent coupling reactions. This can include reduction of the ketone, followed by aromatization and introduction of a leaving group, such as a triflate, to facilitate cross-coupling. ias.ac.in

Catalytic Approaches in Dihydrobenzothiophene Construction

Modern organic synthesis heavily relies on catalytic methods to achieve high efficiency, selectivity, and sustainability. The construction of the dihydrobenzothiophene framework is no exception, with transition metal catalysis, organocatalysis, and photochemical/electrochemical methods emerging as powerful tools.

Transition Metal-Catalyzed Reactions (e.g., Palladium, Copper)

Transition metals, particularly palladium and copper, are extensively used in the synthesis of thiophene and benzothiophene (B83047) derivatives due to their ability to catalyze the formation of carbon-sulfur (C–S) and carbon-carbon (C–C) bonds.

Palladium-Catalyzed Syntheses: Palladium catalysts are renowned for their efficacy in cross-coupling reactions and C-H functionalization. A notable method for synthesizing dibenzothiophene (B1670422) derivatives involves a palladium(II)-catalyzed process that proceeds through the cleavage of both C-H and C-S bonds. nih.govrsc.org This approach avoids the need for stoichiometric oxidants or pre-functionalized substrates like aryl halides, offering a more atom-economical route to complex thiophene-containing systems. nih.govrsc.org While this has been demonstrated for dibenzothiophenes, the principles can be adapted for the synthesis of dihydrobenzothiophene structures. Another palladium-catalyzed method involves the oxidative cyclization of 2-biphenylyl disulfides, which shows high tolerance for various functional groups. nih.gov The direct conversion of thioenols to benzo[b]thiophenes has also been achieved using simple palladium catalysts like PdCl2. rsc.org

Table 1: Overview of Palladium-Catalyzed Reactions for Benzothiophene Scaffolds

Reaction Type Catalyst Key Features Reference
C-H/C-S Bond Cleavage Pd(OAc)₂ No external oxidant needed nih.govrsc.org
Oxidative Cyclization Palladium(II) High functional group tolerance nih.gov

Copper-Catalyzed Syntheses: Copper catalysts offer a cost-effective and environmentally benign alternative to palladium for certain transformations. The Ullmann C-N coupling reaction, catalyzed by copper(I), has been effectively used for the amination of benzo-fused heterocycles, including dibenzothiophenes. nih.gov This demonstrates copper's utility in functionalizing pre-existing benzothiophene cores. Furthermore, copper-catalyzed domino reactions have been developed for the synthesis of multi-substituted benzo[b]thiophenes. rsc.org One such method uses xanthate as a sulfur surrogate in a radical cyclization of 2-iodophenyl ketones. rsc.org Copper(II) has also been employed in tandem cyclization reactions to create related sulfur-containing heterocycles, involving the formation of both C-P and C-S bonds. nih.gov

Table 2: Examples of Copper-Catalyzed Reactions in Benzothiophene Chemistry

Reaction Type Catalyst Key Features Reference
Ullmann C-N Coupling Cu₂O Amination of benzo-fused heterocycles nih.gov
Domino Radical Cyclization Copper Uses xanthate as a sulfur source rsc.org

Emerging Organocatalytic Systems

Organocatalysis, which utilizes small organic molecules as catalysts, has become a major pillar of asymmetric synthesis. While specific applications to Benzo[b]thiophen-5(4H)-one, 6,7-dihydro- are still emerging, the synthesis of related saturated and partially saturated sulfur heterocycles has been well-established.

Organocatalytic domino reactions, particularly those employing aminocatalysis, have proven highly effective for the asymmetric synthesis of highly functionalized tetrahydrothiophenes. researchgate.netnih.gov These reactions, often proceeding through Michael-aldol sequences, can generate multiple stereocenters with high enantioselectivity. nih.gov The choice of catalyst and additives can control the regioselectivity of these domino reactions. nih.gov The principles of these domino reactions, which involve the formation of C-S and C-C bonds in a single pot, hold significant promise for the enantioselective synthesis of dihydrobenzothiophene derivatives.

Furthermore, organocatalytic Friedel-Crafts reactions have been applied to the synthesis of dihydrobenzofurans, which are structurally analogous to dihydrobenzothiophenes. metu.edu.tr This suggests that similar strategies could be developed for the asymmetric construction of the dihydrobenzothiophene core by reacting a suitable thiophene-containing nucleophile with an electrophile.

Photochemical and Electrochemical Synthetic Pathways

Photochemical and electrochemical methods offer green and sustainable alternatives to traditional synthesis, often proceeding under mild conditions without the need for harsh reagents.

Electrochemical Synthesis: Organic electrochemistry has gained traction as a powerful tool for promoting reactions that would otherwise require stoichiometric oxidants or reductants. rsc.org An efficient electrochemical method for the synthesis of benzothiophene dioxides has been developed, involving the reaction of sulfonhydrazides with internal alkynes. rsc.orgrsc.org This process avoids the use of transition metal catalysts. rsc.org While this method yields the oxidized sulfone derivative, electrochemical reduction can then be employed to access dihydrobenzothiophene structures. pku.edu.cn Indeed, the electrochemical reduction of benzothiophene derivatives using electrons as the reducing agent has been demonstrated as a green and efficient method to obtain dihydrobenzothiophenes. pku.edu.cn Nickel-catalyzed electrochemical methods have also been described for the synthesis of dihydro-benzo[b]thiophene derivatives through the cyclization of o-halo allyl/aryl thioethers. researchgate.net

Photochemical Synthesis: Photochemical reactions, initiated by the absorption of light, can enable unique transformations that are not accessible through thermal methods. Photochemical cyclizations are a powerful tool for the synthesis of a wide range of heterocycles, including thiophene derivatives. chim.it These reactions proceed under mild conditions and often with high atom economy. chim.it The photochemical rearrangement of phenylthiophenes has been studied, indicating that light can induce significant reorganization of the thiophene ring. lookchem.com While direct photochemical synthesis of Benzo[b]thiophen-5(4H)-one, 6,7-dihydro- is not extensively documented, the general principles of photochemical cyclization and rearrangement offer a promising avenue for future research. For instance, visible-light mediated hydroarylation has been used to synthesize dihydroquinolinones, a nitrogen-containing analogue, suggesting potential applicability to sulfur-based systems. uct.ac.za

Mechanistic Insights into the Reactivity of Benzo B Thiophen 5 4h One, 6,7 Dihydro

Reactivity Profile of the Ketone Functionality

The ketone group, flanked by the thiophene (B33073) ring and a methylene (B1212753) group, is a primary site for chemical modification. Its reactivity is influenced by the electronic properties of the fused thiophene system and the steric environment of the bicyclic structure.

The carbonyl carbon of Benzo[b]thiophen-5(4H)-one, 6,7-dihydro- is electrophilic and thus susceptible to attack by various nucleophiles. These reactions typically involve the initial formation of a tetrahedral intermediate, which can then be protonated to yield an addition product or undergo elimination to form a condensation product.

A common class of condensation reactions involves active methylene compounds. For instance, Knoevenagel-type condensations can be employed to form new carbon-carbon bonds at the position adjacent to the carbonyl group. diva-portal.org These reactions are typically base-catalyzed, where the base deprotonates the active methylene compound to generate a nucleophilic carbanion that subsequently attacks the carbonyl carbon. diva-portal.org

Another significant transformation is the Gewald reaction, a one-pot multicomponent reaction that utilizes a ketone, an active nitrile, and elemental sulfur to synthesize polysubstituted 2-aminothiophenes. nih.gov While Benzo[b]thiophen-5(4H)-one, 6,7-dihydro- already contains a thiophene ring, its ketone functionality can, in principle, participate in similar condensation pathways. For example, the reaction of related 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives with various carbonyl compounds has been reported to yield a range of functionalized products. semanticscholar.org The initial step often involves the formation of an imine or an enamine, which then undergoes further cyclization or substitution reactions. semanticscholar.orgnih.gov

The table below summarizes representative condensation reactions applicable to ketones within heterocyclic systems.

Reagent TypeReaction Name/TypeProduct ClassCatalyst
Active Methylene CompoundKnoevenagel Condensationα,β-Unsaturated CarbonylBase (e.g., KOH)
Amine/Ammonia DerivativeImine/Enamine FormationImines, EnaminesAcid/Base
2-AminothiophenolsCyclocondensationBenzothiazolesVarious

This table presents generalized reaction types that are characteristic of the ketone functionality within Benzo[b]thiophen-5(4H)-one, 6,7-dihydro-.

The presence of α-hydrogens at the C-4 position allows Benzo[b]thiophen-5(4H)-one, 6,7-dihydro- to undergo keto-enol tautomerization. nih.gov This equilibrium involves the interconversion between the ketone form and its corresponding enol isomer, 6,7-dihydrobenzo[b]thiophen-5-ol. Tautomerism is a common phenomenon in many biological molecules and drugs, and understanding the equilibrium can be crucial for predicting reactivity and biological interactions. frontiersin.org

The position of the keto-enol equilibrium is highly dependent on factors such as the solvent, temperature, and the electronic and steric properties of the molecule. nih.govfrontiersin.org In many α-heterocyclic ketones, the equilibrium can be studied using spectroscopic techniques like ¹H and ¹³C NMR. nih.gov The enol form is characterized by the presence of a hydroxyl group and a C=C double bond, which give rise to distinct spectroscopic signals. nih.gov

While the keto form is generally more stable for simple ketones, the stability of the enol tautomer can be enhanced by factors such as intramolecular hydrogen bonding or the formation of an extended conjugated π-system. nih.govrsc.org For Benzo[b]thiophen-5(4H)-one, 6,7-dihydro-, enolization would create a 5-hydroxybenzo[b]thiophene system, extending conjugation across the bicyclic structure. Computational studies on related systems have shown that both electronic and geometric effects can favor one tautomer over the other. nih.gov The solvent can also play a significant role; polar solvents may stabilize the more polar keto form, while non-polar solvents might favor the enol form, especially if intramolecular hydrogen bonding is possible. nih.gov

Chemical Transformations of the Thiophene Moiety

The thiophene ring in Benzo[b]thiophen-5(4H)-one, 6,7-dihydro- is an electron-rich aromatic system, making it a site for various chemical transformations, including oxidation and electrophilic substitution.

The sulfur atom in the thiophene ring can be selectively oxidized to form the corresponding sulfoxide (B87167) and sulfone. researchgate.net These oxidation reactions transform the electron-donating thienyl sulfur into a strongly electron-accepting sulfoxide or sulfonyl group, which significantly alters the electronic properties of the molecule. mdpi.com

The oxidation of sulfides to sulfoxides and subsequently to sulfones can be achieved using a variety of oxidizing agents. Common reagents include hydrogen peroxide (H₂O₂), often in the presence of a catalyst, and peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). researchgate.netorganic-chemistry.org The degree of oxidation can often be controlled by the stoichiometry of the oxidant and the reaction conditions. organic-chemistry.org For example, using one equivalent of the oxidizing agent under mild conditions typically favors the formation of the sulfoxide, whereas an excess of the oxidant and more forcing conditions lead to the sulfone. organic-chemistry.org

A facile method for the clean conversion of benzo[b]thiophenes to their corresponding sulfones employs an aqueous solution of H₂O₂ and phosphorus pentoxide (P₂O₅). researchgate.net This system has been shown to be effective for a range of substrates. researchgate.net The resulting benzo[b]thiophene-1,1-dioxides are valuable building blocks in materials science and medicinal chemistry, often exhibiting unique photophysical properties. researchgate.netacs.org The formation of thiophene sulfoxides can also occur through metabolic oxidation pathways in biological systems, leading to reactive electrophilic intermediates. nih.gov

The table below outlines common reagents for the oxidation of thiophenes.

Reagent(s)Product(s)Selectivity
H₂O₂ / Tantalum CarbideSulfoxideHigh
H₂O₂ / Niobium CarbideSulfoneHigh
m-CPBA (1 equiv.)SulfoxideModerate to High
m-CPBA (>2 equiv.)SulfoneHigh
H₂O₂ / P₂O₅SulfoneHigh

Data compiled from various sources detailing sulfide (B99878) oxidation methodologies. organic-chemistry.orgresearchgate.net

The thiophene ring is more reactive towards electrophilic substitution than benzene (B151609). nih.gov In benzo[b]thiophene systems, electrophilic attack generally occurs on the thiophene ring rather than the benzene ring. chemicalbook.com The substitution pattern is typically a mixture of C2 and C3 isomers, with the C3 position often being the preferred site of attack unless influenced by steric or electronic directing effects from existing substituents. chemicalbook.com

For Benzo[b]thiophen-5(4H)-one, 6,7-dihydro-, the thiophene ring is the primary site for electrophilic aromatic substitution. The ketone group at the 5-position acts as a deactivating group, which would likely disfavor substitution at the adjacent C4 position (which is also not aromatic) and potentially influence the regioselectivity at the C2 and C3 positions. Reactions such as halogenation, nitration, and Friedel-Crafts acylation are characteristic electrophilic substitution reactions for thiophene and its derivatives. nih.gov For example, electrophilic cyclization has been used to synthesize various 3-halobenzo[b]thiophenes. nih.gov

Modern synthetic methods, particularly transition metal-catalyzed C-H activation, have enabled the direct functionalization of heterocycles like benzo[b]thiophene with high regioselectivity. nih.gov Palladium-catalyzed direct arylation reactions are powerful tools for forming C-C bonds, offering a more atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. researchgate.netnih.gov

Studies on benzo[b]thiophene 1,1-dioxides have demonstrated an efficient palladium(II)-catalyzed oxidative cross-coupling with arylboronic acids that occurs selectively at the C2-position. researchgate.netacs.orgnih.gov The proposed mechanism involves an initial C-H activation to form a cyclopalladium intermediate, followed by transmetalation with the boronic acid and reductive elimination to yield the C2-arylated product. acs.org

This type of regioselective C-H functionalization could be applied to the thiophene moiety of Benzo[b]thiophen-5(4H)-one, 6,7-dihydro-. Such reactions would provide a direct route to novel derivatives functionalized at specific positions on the thiophene ring, which could then be used to construct more complex molecules. ias.ac.in The reaction conditions, including the choice of catalyst, ligand, and oxidant, are crucial for achieving high yield and selectivity.

The following table provides examples of conditions for the direct arylation of benzo[b]thiophene systems.

CatalystCoupling PartnerKey Reagents/AdditivesPositionReference
Pd(OAc)₂Arylboronic AcidCu(OAc)₂, PyridineC2 researchgate.netnih.gov
Pd(OAc)₂2-IodothiopheneP(Buᵗ)₂MeHBF₄, PivOKC-H/C-I Coupling nih.gov

This table illustrates typical catalytic systems used for direct arylation of benzo[b]thiophene and related structures.

Reactions Involving the Saturated Carbocyclic Ring

Alpha-Functionalization and Adjacent Group Manipulations

Alpha-functionalization of ketones is a cornerstone of organic synthesis, providing a route to introduce a variety of substituents adjacent to the carbonyl group. For ketones like Benzo[b]thiophen-5(4H)-one, 6,7-dihydro-, the most common of these transformations is α-halogenation. This reaction serves not only to introduce a halogen but also as a crucial intermediate step for further manipulations, such as the introduction of unsaturation through dehydrohalogenation. libretexts.org

The process typically involves the reaction of the ketone with a halogenating agent, such as bromine (Br₂) or N-bromosuccinimide (NBS), often under acidic conditions. masterorganicchemistry.com The acid catalyzes the formation of an enol intermediate, which is the nucleophilic species that attacks the electrophilic halogen. libretexts.org

Once the α-halo ketone is formed, it can be subjected to elimination conditions to generate an α,β-unsaturated ketone. This dehydrobromination is typically achieved by treatment with a non-nucleophilic, sterically hindered base like pyridine. libretexts.org The base removes a proton from the carbon adjacent to the newly formed C-Br bond, leading to an E2 elimination and the formation of a carbon-carbon double bond conjugated with the carbonyl group. libretexts.org This two-step sequence is a powerful method for synthesizing α,β-unsaturated systems from simple ketone precursors.

Table 1: General Scheme for α-Functionalization and Elimination

Step Reaction Reagents Intermediate/Product Description
1 α-Halogenation Br₂ or NBS, Acid (e.g., Acetic Acid) α-Bromo ketone Introduction of a bromine atom at the carbon adjacent to the carbonyl.

Dehydrogenation and Aromatization Processes

Aromatization of the saturated carbocyclic ring is a key transformation that converts the 6,7-dihydrobenzo[b]thiophen-5(4H)-one core into a fully aromatic benzo[b]thiophene system. This process fundamentally alters the molecule's electronic and physical properties. One well-documented strategy to achieve this involves a sequence of bromination followed by dehydrobromination. ias.ac.in

This approach has been effectively demonstrated in the synthesis of brexpiprazole (B1667787), starting from the isomeric 6,7-dihydrobenzo[b]thiophen-4(5H)-one. The process begins with the introduction of a bromine atom at the α-position (C5) using N-bromosuccinimide (NBS). The resulting α-bromo ketone is then treated with a base mixture, such as lithium carbonate (Li₂CO₃) and lithium bromide (LiBr), in a solvent like dimethylformamide (DMF). This induces the elimination of two molecules of hydrogen bromide (HBr), leading directly to the aromatized product, benzo[b]thiophen-4-ol. ias.ac.in

Beyond this specific chemical sequence, palladium-catalyzed dehydrogenation represents a more general and modern approach for the aromatization of cyclic ketones. nih.gov These methods often use a palladium catalyst, such as palladium on carbon (Pd/C) or palladium(II) acetate, in the presence of an oxidant (often aerobic, using O₂ from the air) or a hydrogen acceptor. nih.gov Such catalytic systems can efficiently convert cyclohexanone (B45756) derivatives into the corresponding phenols, representing a powerful tool for constructing aromatic rings from saturated precursors. nih.gov

Table 2: Aromatization of 6,7-Dihydrobenzo[b]thiophen-4(5H)-one

Step Starting Material Reagents Product Yield Reference

Investigations into Reaction Mechanisms and Pathways

Understanding the mechanisms of these reactions is crucial for optimizing conditions and predicting outcomes. The pathways for both α-functionalization and aromatization involve well-established reactive intermediates.

The mechanism for acid-catalyzed α-halogenation proceeds through an enol intermediate. The reaction is initiated by the protonation of the carbonyl oxygen by the acid catalyst. This enhances the acidity of the α-protons, facilitating their removal by a weak base (like the solvent or the conjugate base of the acid) to form a nucleophilic enol. libretexts.org The rate-determining step is the formation of this enol. libretexts.org Once formed, the electron-rich double bond of the enol rapidly attacks the electrophilic halogen (e.g., Br₂), forming a new carbon-halogen bond and a protonated carbonyl. Final deprotonation regenerates the acid catalyst and yields the α-halo ketone product. libretexts.orgmasterorganicchemistry.com Kinetic studies support this mechanism, showing that the reaction rate is dependent on the concentrations of the ketone and the acid, but independent of the halogen concentration, confirming that enol formation is the slow step. libretexts.org

The subsequent dehydrohalogenation to form an α,β-unsaturated ketone typically follows a concerted E2 (bimolecular elimination) mechanism. A base, such as pyridine, abstracts a proton from the carbon alpha to the carbonyl group and beta to the halogen. Simultaneously, the electrons from the C-H bond move to form the C=C double bond, and the halide ion departs as a leaving group. libretexts.org

The aromatization via bromination-dehydrobromination builds on these principles. After the initial α-bromination, the subsequent elimination steps under heating with bases like lithium carbonate lead to the formation of two new double bonds, resulting in the stable, aromatic benzo[b]thiophene ring. The process involves the elimination of HBr from the α-bromo ketone to first form an unsaturated intermediate, which then undergoes a further elimination to achieve full aromaticity.

Table 3: Mechanistic Summary

Reaction Key Intermediate Rate-Determining Step Mechanistic Pathway
Acid-Catalyzed α-Halogenation Enol Enol Formation Electrophilic addition to the enol
Base-Induced Dehydrohalogenation N/A (Concerted) N/A (Single Step) E2 Elimination

Derivatization Strategies and Synthetic Transformations of Benzo B Thiophen 5 4h One, 6,7 Dihydro

Introduction of Substituents on the Dihydrothiophene Skeleton

The introduction of substituents onto the dihydrothiophene skeleton of 6,7-dihydrobenzo[b]thiophen-5(4H)-one is a key strategy for modulating the electronic properties and biological activities of its derivatives. While direct functionalization of the saturated portion of the ring system is less common, modifications often begin with reactions involving the ketone or the adjacent methylene (B1212753) group. A foundational approach involves the Gewald reaction, which utilizes a ketone (like cyclohexanone), an active methylene nitrile (such as malononitrile), and elemental sulfur to produce a 2-amino-3-cyanotetrahydrobenzo[b]thiophene. ekb.egnih.gov This initial product, a close analog of the title compound, is primed for a variety of subsequent substitutions.

The 2-amino group is a particularly useful handle for further derivatization. For instance, it can be acylated or reacted with various electrophiles to introduce a wide range of substituents. researchgate.net This amino functionality is a key intermediate for building more complex heterocyclic systems. nih.govnih.gov

Another common strategy involves reactions at the C4-carbonyl group. For example, the synthesis of the antipsychotic drug Brexpiprazole (B1667787) utilizes 6,7-dihydrobenzo[b]thiophen-4(5H)-one, a regioisomer of the title compound. ias.ac.in The process involves converting the ketone into a triflate ester of the corresponding benzo[b]thiophen-4-ol, which then undergoes a palladium-mediated Buchwald–Hartwig coupling to introduce a piperazine (B1678402) moiety. ias.ac.in This highlights how transformations originating at the keto group can lead to significant C-N bond formations and the introduction of complex substituents.

Regioselective Functionalization Techniques

Regioselective functionalization is crucial for controlling the outcome of synthetic transformations on the benzo[b]thiophen-5(4H)-one, 6,7-dihydro- core. The inherent reactivity of the molecule dictates the preferred sites for electrophilic and nucleophilic attack. The thiophene (B33073) ring, being π-electron rich, generally favors electrophilic substitution, with a preference for the α-positions (C2 and C7a). doi.org However, in the dihydro system, the reactivity is dominated by the enone moiety.

The C4 position, α to the carbonyl group, is activated and can be readily functionalized. For example, Knoevenagel condensation can occur at this position, reacting with active methylene compounds. This reactivity is fundamental to the Gewald reaction, which leads to the formation of the 2-aminothiophene ring. ekb.eg

More advanced techniques for regioselective C-H functionalization have been developed for thiophenes and benzo[b]thiophenes, which can be conceptually applied to the dihydro system. nih.gov For instance, directed metalation, where a directing group guides a metalating agent to a specific position, allows for precise functionalization. doi.org Palladium-catalyzed C-H arylation is another powerful tool that can achieve high regioselectivity, often favoring the C3 position in benzo[b]thiophenes. lookchem.com By employing a pH-sensitive directing group, it is possible to switch between different C-H activation pathways, providing access to various substituted isomers from a single precursor. nih.gov

A "lactone methodology" has been reported for the regioselective synthesis of functionalized naphtho[b]thiophenes, which involves a ring transformation reaction of pyran-2-ones with 6,7-dihydro-5H-benzothiophene-4-one. researchgate.net This approach creates a new aromatic ring by leveraging the reactivity of the cyclic ketone's -COCH2- moiety. researchgate.net

Construction of Fused and Polycyclic Heterocyclic Systems

Benzo[b]thiophen-5(4H)-one, 6,7-dihydro- and its derivatives are excellent precursors for the construction of fused and polycyclic heterocyclic systems. The inherent functionality of the molecule provides multiple reaction sites for annulation reactions, leading to the formation of novel ring systems with diverse biological activities. nih.govresearchgate.netias.ac.innih.govtandfonline.comnih.govresearchgate.netresearchgate.net

The fusion of nitrogen-containing rings onto the benzo[b]thiophene core is a well-established strategy for creating compounds with therapeutic potential. The synthesis of thieno[3,2-d]pyrimidines is a prominent example. nih.govnih.gov These compounds can be synthesized from 2-amino-3-carboxamide or 2-amino-3-carboxylate thiophene precursors, which are readily derived from the dihydrobenzo[b]thiophenone starting material. nih.govtandfonline.com

The annulation of the pyrimidine (B1678525) ring can be achieved through condensation with reagents like formic acid, orthoesters, or formamide. nih.govtandfonline.com For instance, 3-amino-5-arylthiophene amides can be condensed with formic acid to yield thieno[3,2-d]pyrimidin-4-ones. nih.gov These can be further converted to 4-chloro-thieno[3,2-d]pyrimidines using phosphorus oxychloride, which then allows for nucleophilic substitution to introduce various amines or other functional groups. nih.govnih.gov

Similarly, thiazole (B1198619) rings can be incorporated. Novel thiazolyl-pyrimidines have been synthesized, demonstrating the versatility of using enaminones, which can be derived from the title compound, in condensation reactions with guanidine (B92328) carbonates. nih.gov The resulting compounds often exhibit interesting biological activities. nih.govnih.gov While direct fusion of an indole (B1671886) ring is less commonly cited starting from this specific ketone, the general reactivity of the 2-aminothiophene derivatives makes them suitable precursors for building indole-like structures through various cyclization strategies. researchgate.net

Table 1: Examples of Nitrogen-Containing Fused Heterocycles

Fused RingPrecursorKey Reagents/ConditionsResulting SystemReference
Pyrimidine3-Amino-5-arylthiophene amideHCOOH, H2SO4; then POCl3Thieno[3,2-d]pyrimidine nih.gov
Pyrimidine6-Chlorothieno[3,2-d]pyrimidinePhenylmethanamine, K2CO3N-benzylthieno[3,2-d]pyrimidin-2-amine researchgate.net
ThiazoleEnaminones and GuanidinesCondensation reactionThiazolyl-pyrimidines nih.gov

The construction of pyran-fused systems represents another important synthetic transformation. These oxygen-containing heterocycles can be assembled through various cyclization strategies. A domino reaction between thioaurones (derived from benzothiophenes) and malononitrile, promoted by piperidine, provides efficient access to benzothiophene-fused pyran derivatives. researchgate.net

Intramolecular Heck reactions followed by β-H elimination from O-allylated ethers have been developed for the synthesis of fused pyran rings. espublisher.com This methodology can be applied to substrates derived from benzo[b]thiophenone. Furthermore, photochemical 6π-electrocyclization of pyrimidines containing an allomaltol fragment has been shown to produce polycyclic benzo[h]pyrano[2,3-f]quinazolines, highlighting the use of light-induced reactions to construct complex oxygen-containing ring systems. beilstein-journals.org

The benzo[b]thiophene nucleus can serve as a foundational block for the synthesis of larger polycyclic aromatic hydrocarbons (PAHs) and related extended heterocyclic systems. organic-chemistry.org These larger structures are of interest in materials science due to their electronic properties.

Palladium-catalyzed annulation methods, such as a [3+3] annulation, have been developed to construct PAHs from smaller aromatic fragments. rsc.org In this approach, dibromo-substituted aromatic compounds can be cross-coupled with boronic esters of other PAHs to build larger, fused systems. rsc.org Similarly, Suzuki coupling reactions are instrumental in linking aromatic units. For example, a double Suzuki coupling of a PAH bisboronic acid with o-bromoaryl aldehydes can generate larger polycyclic systems after subsequent cyclization steps like a Wittig reaction followed by photocyclization. nih.gov

Organocatalytic stereoselective [3+3] annulation of N-(benzo[b]thiophen-2-yl)-sulfonamide with 2-alkynyl cycloenones has been used to construct polycyclic dihydrobenzo researchgate.netresearchgate.netthieno[2,3-b]pyridine derivatives, demonstrating a modern approach to assembling complex, chiral polycyclic heterocycles. rsc.org

Advanced Spectroscopic and Analytical Characterization of Benzo B Thiophen 5 4h One, 6,7 Dihydro

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (1H, 13C, 2D NMR techniques)

No published studies containing ¹H, ¹³C, or 2D NMR spectroscopic data for Benzo[b]thiophen-5(4H)-one, 6,7-dihydro- were found.

Vibrational Spectroscopy (IR) for Functional Group Analysis

A supplier specification sheet indicates that an infrared spectrum is used for quality control and that the material "conforms" to a standard. careerendeavour.com However, the actual spectral data, including specific absorption bands (in cm⁻¹), are not provided.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula and Fragmentation

No experimental High-Resolution Mass Spectrometry (HRMS) data, including fragmentation patterns for Benzo[b]thiophen-5(4H)-one, 6,7-dihydro-, is available in the reviewed literature.

Electronic Absorption and Emission Spectroscopy (UV-Vis)

No electronic absorption (UV-Vis) spectra for Benzo[b]thiophen-5(4H)-one, 6,7-dihydro- have been published.

X-ray Crystallography for Definitive Three-Dimensional Structure

There is no evidence of a solved crystal structure for Benzo[b]thiophen-5(4H)-one, 6,7-dihydro- in crystallographic databases.

Computational and Theoretical Investigations of Benzo B Thiophen 5 4h One, 6,7 Dihydro

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Geometry Optimization

Quantum chemical calculations, particularly using Density Functional Theory (DFT), would be essential to determine the foundational electronic and structural properties of Benzo[b]thiophen-5(4H)-one, 6,7-dihydro-. These calculations would involve optimizing the molecule's three-dimensional geometry to find its most stable conformation (lowest energy state). Key outputs from such a study would include precise bond lengths, bond angles, and dihedral angles. Furthermore, analysis of the electronic structure would reveal the distribution of electron density, atomic charges, and the molecular electrostatic potential, which are crucial for understanding the molecule's polarity and regions susceptible to electrophilic or nucleophilic attack.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors

The electronic behavior and chemical reactivity of the molecule would be explored by analyzing its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. From these energies, various reactivity descriptors could be calculated, such as chemical potential, hardness, softness, and electrophilicity index, to quantitatively predict the molecule's behavior in chemical reactions.

Theoretical Studies on Tautomeric Forms and Energetics

Benzo[b]thiophen-5(4H)-one, 6,7-dihydro- can potentially exist in different tautomeric forms, most notably the keto-enol tautomerism involving the carbonyl group and an adjacent alpha-hydrogen. Theoretical studies would calculate the relative energies (e.g., Gibbs free energy) of each possible tautomer to determine their relative stabilities and predict the equilibrium distribution under various conditions, such as in the gas phase or in different solvents. The energy barriers for the interconversion between these tautomers would also be calculated to understand the kinetics of the tautomerization process.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

A significant application of computational chemistry is the prediction of various spectroscopic properties. For Benzo[b]thiophen-5(4H)-one, 6,7-dihydro-, theoretical calculations could generate predicted infrared (IR) vibrational frequencies, nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C), and UV-Visible electronic absorption spectra. These predicted spectra serve as a powerful tool for interpreting and verifying experimental data. A close agreement between the calculated and experimentally measured spectra would provide strong validation for the computed molecular structure and electronic properties.

Strategic Role of Benzo B Thiophen 5 4h One, 6,7 Dihydro As a Building Block in Complex Chemical Synthesis

Precursor in Target-Oriented Synthesis

The inherent reactivity of Benzo[b]thiophen-5(4H)-one, 6,7-dihydro- makes it an ideal starting material for the synthesis of specific, high-value target molecules, most notably in the pharmaceutical industry. The strategic placement of its functional groups—a ketone and a dihydrothiophene moiety—allows for sequential and regioselective modifications, paving a clear path to intricate final products.

A prime example of its application in target-oriented synthesis is in the convergent synthesis of Brexpiprazole (B1667787), an atypical antipsychotic drug used in the treatment of schizophrenia. ias.ac.in In a highly efficient synthetic route, commercially available 6,7-dihydrobenzo[b]thiophen-4(5H)-one serves as the key starting material. ias.ac.in The synthesis commences with the transformation of the ketone into a triflate ester of benzo[b]thiophen-4-ol. This crucial intermediate then undergoes a palladium-mediated Buchwald-Hartwig amination with N-Boc-piperazine. ias.ac.in This key C-N bond-forming reaction proceeds with high efficiency, even at low catalyst loadings, to afford 1-(benzo[b]thiophen-4-yl)piperazine, a core fragment of the final drug molecule. ias.ac.in The subsequent coupling of this intermediate with the second key fragment completes the synthesis of Brexpiprazole. ias.ac.in This synthetic strategy highlights the utility of Benzo[b]thiophen-5(4H)-one, 6,7-dihydro- in providing a streamlined and convergent approach to a complex pharmaceutical agent, underscoring its importance as a strategic building block.

The synthesis of various other condensed heterocyclic systems and substituted benzo[b]thiophenes has also been achieved using 5,6-dihydrobenzo[b]thiophen-7(4H)-one as a convenient intermediate, further demonstrating its broad applicability in constructing diverse and complex molecular frameworks.

Applications in Divergent and Combinatorial Synthesis

The structural attributes of Benzo[b]thiophen-5(4H)-one, 6,7-dihydro- also lend themselves to divergent and combinatorial synthesis strategies, which are powerful tools for the discovery of new bioactive molecules. By systematically introducing a variety of substituents at different positions on the core scaffold, large libraries of related compounds can be generated and screened for desired biological activities.

The ketone functionality of Benzo[b]thiophen-5(4H)-one, 6,7-dihydro- is a key handle for diversification. It can readily undergo a range of reactions, including but not limited to:

Knoevenagel Condensation: Reaction with active methylene (B1212753) compounds to introduce a variety of substituents at the alpha-position to the carbonyl group.

Michael Addition: Serving as a Michael acceptor for the addition of various nucleophiles.

Reductive Amination: Conversion of the ketone to a diverse array of amines.

Wittig and Horner-Wadsworth-Emmons Reactions: Formation of a carbon-carbon double bond with a wide range of substituents.

These transformations, coupled with further modifications of the thiophene (B33073) ring or the newly introduced functional groups, allow for the creation of a multitude of structurally diverse molecules from a single starting material. For instance, a library of novel 5-amino-2,7-diaryl-2,3-dihydrobenzo[b]thiophene-4,6-dicarbonitriles has been synthesized through a one-pot domino reaction involving 5-aryldihydro-3(2H)-thiophenones, malononitrile, and various aromatic aldehydes. nih.gov This approach, which involves a Knoevenagel condensation-Michael addition-intramolecular Thorpe-Ziegler cyclization sequence, demonstrates the potential for generating complex and diverse scaffolds from dihydrothiophenone precursors. nih.gov

While specific, large-scale combinatorial libraries built directly from Benzo[b]thiophen-5(4H)-one, 6,7-dihydro- are not extensively documented in publicly available literature, the chemical reactivity of the scaffold strongly supports its suitability for such applications. The principles of combinatorial chemistry, which involve the systematic and repetitive covalent connection of a set of different "building blocks" to form a large array of final compounds, can be readily applied to this versatile molecule. nih.gov

Challenges and Future Perspectives in its Synthetic Utility

Despite its proven utility, the application of Benzo[b]thiophen-5(4H)-one, 6,7-dihydro- is not without its challenges. The regioselectivity of certain reactions can be a concern, requiring careful optimization of reaction conditions to achieve the desired outcome. The stability of the dihydrothiophene ring under certain reaction conditions can also be a factor to consider, as aromatization to the corresponding benzo[b]thiophene can occur.

Furthermore, the synthesis of substituted derivatives of Benzo[b]thiophen-5(4H)-one, 6,7-dihydro- itself can be challenging, potentially limiting the initial diversity of the building block. The development of more efficient and versatile methods for the synthesis of functionalized 6,7-dihydrobenzo[b]thiophen-4(5H)-ones would significantly expand its applicability in complex molecule synthesis.

Looking to the future, the synthetic utility of Benzo[b]thiophen-5(4H)-one, 6,7-dihydro- is expected to continue to grow. Its role as a key building block in the synthesis of bioactive molecules, particularly in the development of new therapeutic agents, will likely remain a primary focus of research. The exploration of its use in the synthesis of novel materials with interesting electronic or optical properties also presents an exciting avenue for future investigation.

The development of new catalytic methods for the functionalization of the Benzo[b]thiophen-5(4H)-one, 6,7-dihydro- scaffold will be crucial for unlocking its full potential. This includes the development of enantioselective transformations to access chiral derivatives, which are often of great importance in medicinal chemistry. As our understanding of the reactivity of this versatile building block deepens, so too will its impact on the landscape of modern organic synthesis.

Emerging Research Directions and Unexplored Chemical Space

Development of Novel and Sustainable Synthetic Routes

Furthermore, the development of novel cyclization reactions is a key area of investigation. Electrophilic sulfur-mediated cyclization of alkynylthioanisoles represents a powerful method for constructing the benzo[b]thiophene core under mild conditions. nih.gov The use of stable reagents like dimethyl(methylthio)sulfonium (B1224233) tetrafluoroborate (B81430) allows for the introduction of valuable functional groups during the cyclization process. nih.gov Researchers are also exploring photocatalytic radical annulation and cascade reactions involving elemental sulfur to construct the benzothiophene (B83047) scaffold, offering alternative pathways that can be more environmentally benign. nih.gov These emerging synthetic routes are pivotal for the sustainable production of Benzo[b]thiophen-5(4H)-one, 6,7-dihydro- and its derivatives, paving the way for their broader application.

Exploration of New Catalytic Systems for Functionalization

The strategic functionalization of the Benzo[b]thiophen-5(4H)-one, 6,7-dihydro- core is crucial for modulating its physicochemical properties and unlocking new applications. Modern catalysis offers a powerful toolkit for achieving this with high precision and efficiency. Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions, have become indispensable for introducing aryl and other substituents onto the thiophene (B33073) ring system. nih.govresearchgate.net Recent advancements in this area focus on the development of more active and robust catalyst systems that can operate under milder conditions and with lower catalyst loadings.

A particularly exciting frontier is the direct C-H functionalization of benzo[b]thiophenes. This approach avoids the need for pre-functionalized starting materials, leading to more atom-economical and step-efficient syntheses. The use of heterogeneous catalysts, such as palladium on carbon (Pd/C), has shown promise for the direct arylation of benzo[b]thiophenes with high regioselectivity. lookchem.com Furthermore, cooperative catalysis, combining palladium with other reagents like norbornene, enables the direct vicinal difunctionalization of thiophenes, allowing for the simultaneous introduction of two different functional groups at adjacent positions. nih.gov The development of catalytic systems for the asymmetric functionalization of thiophene derivatives is also gaining traction, offering a route to chiral benzothiophene-based compounds with potential applications in catalysis and medicinal chemistry. nih.gov These advancements in catalytic functionalization are set to dramatically expand the accessible chemical space around the Benzo[b]thiophen-5(4H)-one, 6,7-dihydro- scaffold.

Integration into Advanced Organic Materials Chemistry (focus on chemical structure contribution)

The unique electronic and photophysical properties of the benzo[b]thiophene core make it a highly attractive building block for advanced organic materials. The fused thiophene and benzene (B151609) rings create a rigid, planar structure with an extended π-conjugated system, which is conducive to efficient charge transport. This has led to the exploration of benzo[b]thiophene derivatives in a variety of organic electronic devices.

The specific structure of Benzo[b]thiophen-5(4H)-one, 6,7-dihydro- offers several handles for chemical modification to fine-tune its material properties. The carbonyl group can be used as a synthetic anchor for further elaboration, while the dihydro portion of the ring can influence the solid-state packing and solubility of the resulting materials. By extending the π-conjugation through the introduction of various aromatic and heteroaromatic substituents, researchers can modulate the HOMO/LUMO energy levels and the optical band gap of these materials. researchgate.net For example, derivatives of benzo[b]thieno[2,3-d]thiophene have been synthesized and investigated as solution-processable organic semiconductors in organic thin-film transistors (OTFTs). mdpi.com The strategic fusion of additional aromatic rings to the benzo[b]thiophene core can lead to materials with enhanced charge carrier mobility. mdpi.com Furthermore, the electron-rich nature of the thieno[3,2-b]thiophene (B52689) system, a related isomer, makes it a promising component for the construction of donor-π-acceptor (D-π-A) type molecules for applications in organic light-emitting diodes (OLEDs). beilstein-journals.org The ability to systematically modify the chemical structure of Benzo[b]thiophen-5(4H)-one, 6,7-dihydro- provides a clear pathway for the rational design of new organic materials with tailored electronic and optical properties.

High-Throughput Experimentation and Data-Driven Discovery

The traditional, one-at-a-time approach to reaction discovery and optimization is often slow and resource-intensive. High-throughput experimentation (HTE) has emerged as a transformative paradigm in chemical research, enabling the rapid screening of large arrays of reaction conditions in parallel. nih.govseqens.com This technology is particularly well-suited for accelerating the exploration of the chemical space around Benzo[b]thiophen-5(4H)-one, 6,7-dihydro-.

By employing multi-well plates and automated liquid handling, researchers can efficiently screen a wide range of catalysts, ligands, solvents, and other reaction parameters to identify optimal conditions for the synthesis and functionalization of this compound. nih.gov HTE can be used to rapidly discover novel catalytic systems for C-H functionalization or to optimize the conditions for known transformations, leading to higher yields and selectivities in a fraction of the time required by traditional methods. seqens.com

The vast amounts of data generated by HTE can be leveraged through data-driven discovery approaches, including machine learning and artificial intelligence. By analyzing large datasets of reaction outcomes, predictive models can be developed to guide the design of new experiments and to identify promising new reaction conditions. This synergy between HTE and data-driven methods has the potential to dramatically accelerate the discovery of new derivatives of Benzo[b]thiophen-5(4H)-one, 6,7-dihydro- with desired properties for applications in medicine and materials science. youtube.com The application of these modern research tools will undoubtedly play a pivotal role in unlocking the full potential of this important heterocyclic scaffold.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.